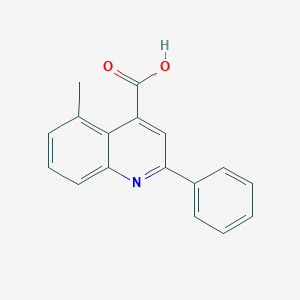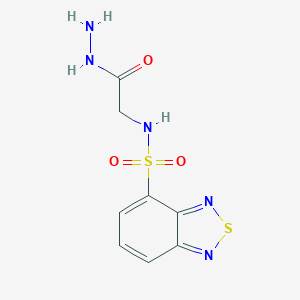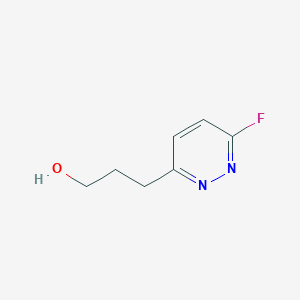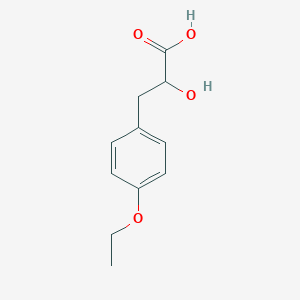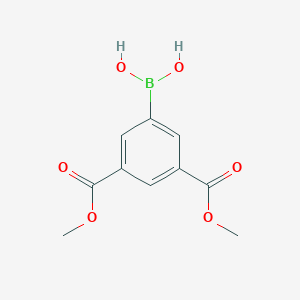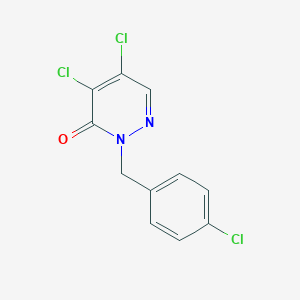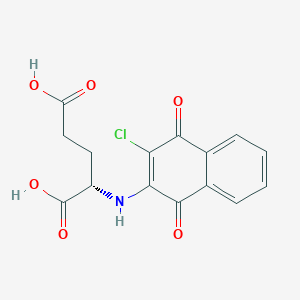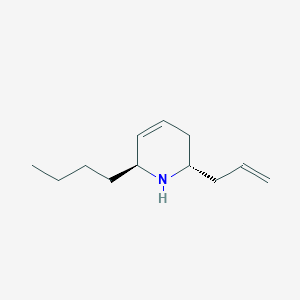
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine, also known as ST-193, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrahydropyridine (THP) derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act through multiple pathways. In neuroscience, it has been shown to modulate the activity of neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. In oncology, (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. In immunology, it has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been shown to possess a wide range of biochemical and physiological effects. In neuroscience, it has been found to improve cognitive function and to protect against neurodegeneration. In oncology, it has been shown to inhibit cancer cell proliferation and to induce apoptosis. In immunology, it has been shown to possess anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has several advantages for use in lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to modulate multiple signaling pathways. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine, including:
1. Further elucidation of its mechanism of action in various biological systems.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of its efficacy and safety in clinical trials for various diseases.
4. Investigation of its potential as a drug delivery system for targeted therapy.
5. Exploration of its potential as a tool for studying the role of specific signaling pathways in disease pathogenesis.
Métodos De Síntesis
The synthesis of (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine involves a multi-step process that begins with the reaction of allyl magnesium bromide with butyl acrylate to form the corresponding allyl butyl ketone. This intermediate is then subjected to a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine.
Aplicaciones Científicas De Investigación
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, it has been shown to possess neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In oncology, (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been found to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, it has been shown to possess anti-inflammatory and immunomodulatory effects.
Propiedades
Número CAS |
175478-19-0 |
|---|---|
Nombre del producto |
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C12H21N |
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H21N/c1-3-5-8-12-10-6-9-11(13-12)7-4-2/h4,6,10-13H,2-3,5,7-9H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
ZNHVJAGXCZMYOE-RYUDHWBXSA-N |
SMILES isomérico |
CCCC[C@H]1C=CC[C@@H](N1)CC=C |
SMILES |
CCCCC1C=CCC(N1)CC=C |
SMILES canónico |
CCCCC1C=CCC(N1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



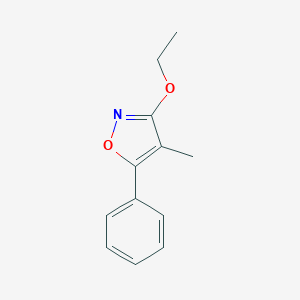
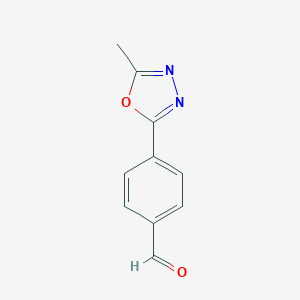

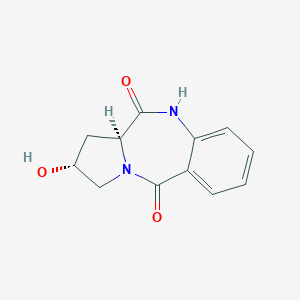
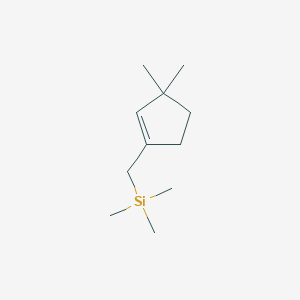
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
